Research indicates that (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide can exist in different crystalline forms, including a stable polymorph of its hydrogen sulfate salt [, ]. Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, such as solubility, melting point, and stability, which can influence their suitability for various applications.
This compound has shown promise as a potential analgesic agent for treating pain [, , , ]. Further research is needed to determine its efficacy and safety in different pain models and to elucidate its mechanism of action in pain pathways.
Several studies have investigated (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide as a potential anticancer agent [, , , ]. These studies have explored its effects on various cancer cell lines, but its specific mechanisms of action in inhibiting cancer cell growth or inducing cell death require further investigation.
Research suggests that this compound may possess anti-inflammatory properties [, , , ]. Further research is needed to evaluate its efficacy in different inflammation models and to determine its safety profile.
(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide has shown some potential in treating infectious diseases, specifically those caused by Trypanosoma cruzi [, , ]. This parasite is responsible for Chagas disease, a potentially life-threatening illness.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: